
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate is a brominated pyrazole derivative with a substituted propanoate backbone. The compound features a 4-bromo-pyrazole ring attached to a methyl ester group, along with an ethylamino and methyl substituent at the 2-position of the propanoate chain.
Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or dichloromethane.
Esterification: The brominated pyrazole is then reacted with methyl 2-(ethylamino)-2-methylpropanoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyrazoles.
Oxidation and Reduction: Oxidation can yield pyrazole N-oxides, while reduction can lead to the formation of pyrazoline derivatives.
Hydrolysis: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrazole-containing scaffolds.
Organic Synthesis:
Material Science: It can be used in the development of new materials with specific electronic or optical properties due to the presence of the brominated pyrazole ring.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the pyrazole ring can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s key structural differentiators include:
- Pyrazole Ring: A bromine atom at position 4 distinguishes it from non-halogenated analogs.
- Methyl Ester : Provides lipophilicity and serves as a leaving group in hydrolysis reactions.
Comparative Examples from Literature :
- Compound 17 (): 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide.
- Substituents: Brominated pyrazole, chlorophenyl, sulfonamide, and a tetrahydroindol-2-yl group.
- Molecular Weight: 575.91 g/mol.
- Compound 18 (): Similar to 17 but with a 4-methoxyphenyl group instead of chlorophenyl.
- Molecular Weight: 567.96 g/mol.
Key Differences :
Functional Groups : The target compound lacks sulfonamide and aromatic phenyl groups, resulting in a smaller molecular weight (~300–350 g/mol estimated) and reduced steric hindrance.
Reactivity : The methyl ester in the target compound is more labile than the sulfonamide in Compounds 17–18, suggesting divergent metabolic or synthetic pathways.
Physical and Spectroscopic Properties
Analysis :
- Melting Points : The target compound’s melting point is unreported, but its simpler structure (lacking bulky aryl groups) may result in a lower melting point compared to Compounds 17–18.
- IR Spectroscopy : The ester carbonyl (C=O) stretch (~1700 cm⁻¹) is expected to be higher than the ketone C=O (1670 cm⁻¹) in Compound 17 due to electronic effects.
- NMR: The ethylamino group’s protons (δ ~1.5–3.0 ppm) and pyrazole aromatic protons (δ ~7.5–8.0 ppm) align with trends observed in similar pyrazole derivatives .
Biological Activity
Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C10H16BrN3O2
- Molecular Weight : 290.16 g/mol
The structure features a pyrazole ring substituted with a bromine atom at the 4-position and an ethylamino group, contributing to its diverse biological properties. The presence of the methyl ester functionality enhances its solubility and bioavailability, making it a candidate for various pharmacological applications .
1. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that certain pyrazole derivatives achieved up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations, suggesting their potential as anticancer agents .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and TNF-α. In vivo studies using carrageenan-induced rat paw edema models revealed that several derivatives exhibited significant anti-inflammatory activity comparable to standard anti-inflammatory drugs like dexamethasone .
3. Analgesic Properties
In addition to anti-inflammatory effects, this compound has been tested for analgesic activity. Research indicates that it may effectively reduce pain through inhibition of pain pathways, similar to other known analgesics .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related pyrazole compounds is useful:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | Contains ethyl group instead of methyl | Potentially different solubility and bioactivity |
Methyl 3-(4-bromo-phenyl)-pyrazole | Lacks ethylamino group | Different biological activity profile |
3-(4-Bromo-1H-pyrazol-1-yl)acetic acid | Contains carboxylic acid functionality | May exhibit stronger acid-base properties |
This table illustrates how structural variations can influence the biological activity and pharmacological profiles of pyrazole derivatives.
Case Studies
Several case studies highlight the compound's potential:
- Antitumor Activity : A study involving a series of pyrazole derivatives found that modifications similar to those in this compound led to enhanced anticancer efficacy against various cancer cell lines .
- Anti-inflammatory Studies : In another study, compounds derived from similar scaffolds were shown to significantly reduce inflammation markers in animal models, supporting the hypothesis that this compound may exhibit comparable effects .
Q & A
Q. Basic: What are the optimal synthetic routes for preparing Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Structure Assembly : Start with 4-bromo-1H-pyrazole, reacting it with methyl 2-(ethylamino)-2-methylpropanoate (or its precursor) under Mitsunobu conditions or nucleophilic substitution to install the pyrazole moiety. highlights similar esterification strategies for pyrazole derivatives .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (e.g., ethyl acetate/petroleum ether) to isolate the product. Monitor purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase).
Validation : Confirm structure via 1H-/13C-NMR (pyrazole C-H signals at δ 7.5–8.5 ppm; ester carbonyl at ~170 ppm) and HRMS (expected [M+H]+ at m/z 304.06 for C10H15BrN3O2) .
Table 1: Key Reaction Parameters
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Pyrazole coupling | DCC, DMAP, CH2Cl2, 0°C→RT | 65–75 | >95% |
Recrystallization | Ethyl acetate/light petroleum ether | — | 99% |
Q. Advanced: How can crystallographic data inconsistencies (e.g., disordered groups) be resolved during structural refinement?
Methodological Answer:
Disorder in the ethylamino or pyrazole groups can arise due to conformational flexibility. Use the following approach:
Data Collection : Acquire high-resolution (<1.0 Å) X-ray diffraction data. notes that SHELXL (via SHELXTL) is robust for small-molecule refinement, even with twinned data .
Refinement : Apply restraints (DFIX, ISOR) to disordered regions. For example, constrain C-C bonds in the ethylamino group to 1.54 Å and isotropic displacement parameters (ADPs) for adjacent atoms.
Validation : Check the R1 value (<0.05) and ADP consistency using ORTEP-3 ( ) for graphical representation .
Example Workflow :
- Initial model → SHELXD (phasing) → SHELXL (refinement with TWIN commands if needed) → CCDC deposition.
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound’s stereochemistry?
Methodological Answer:
NMR : Use 1H-NMR to identify diastereotopic protons (e.g., methyl groups at δ 1.2–1.5 ppm). NOESY can confirm spatial proximity of the ethylamino and pyrazole groups .
IR : Look for N-H stretches (~3300 cm−1) and ester C=O (~1720 cm−1) ( ) .
Chiral HPLC : Employ a Chiralpak® IA column (hexane:isopropanol 90:10) to resolve enantiomers if the ethylamino group introduces chirality .
Q. Advanced: How should researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?
Methodological Answer:
Contradictions may arise from impurities, solvent effects, or assay variability. Mitigate via:
Replication : Synthesize batches independently ( protocols) and test in triplicate .
Controls : Include reference compounds (e.g., pyrazole derivatives from ) to validate assay conditions .
Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes to target proteins, correlating with experimental IC50 values .
Table 2: Common Pitfalls in SAR Studies
Issue | Solution |
---|---|
Impurity-driven activity | HPLC-MS purity checks (>98%) |
Solvent interference | Use DMSO controls (<0.1% final concentration) |
Q. Advanced: What strategies are recommended for analyzing non-covalent interactions (e.g., hydrogen bonding) in crystal structures?
Methodological Answer:
Topology Analysis : Use Mercury (CCDC) to map hydrogen bonds (e.g., pyrazole N-H∙∙∙O=C interactions) and π-stacking (pyrazole-bromoaryl contacts). demonstrates such interactions in related pyrazole crystals .
Hirshfeld Surfaces : Generate surfaces to quantify interaction contributions (e.g., Br∙∙∙H contacts ~2.8–3.2 Å) .
Energy Frameworks : Calculate interaction energies (Coulombic + dispersion) using CrystalExplorer to prioritize dominant forces .
Q. Basic: How can researchers troubleshoot low yields in the final esterification step?
Methodological Answer:
Catalyst Optimization : Replace DCC with EDC·HCl for milder conditions. reports improved yields using DMAP as a nucleophilic catalyst .
Solvent Screening : Test polar aprotic solvents (DMF, THF) to enhance reagent solubility.
Quenching : Add aqueous NaHCO3 to neutralize excess acid, then extract with dichloromethane.
Critical Parameters :
- Reaction time (12–24 hrs), temperature (0°C vs. RT), and stoichiometry (1.2 eq. pyrazole).
Properties
Molecular Formula |
C10H16BrN3O2 |
---|---|
Molecular Weight |
290.16 g/mol |
IUPAC Name |
methyl 3-(4-bromopyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate |
InChI |
InChI=1S/C10H16BrN3O2/c1-4-12-10(2,9(15)16-3)7-14-6-8(11)5-13-14/h5-6,12H,4,7H2,1-3H3 |
InChI Key |
LYVQFYBOCXXBHK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CN1C=C(C=N1)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.